molecular formula C27H23NO2S B2876756 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline CAS No. 866018-63-5

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline

Cat. No.: B2876756
CAS No.: 866018-63-5
M. Wt: 425.55
InChI Key: JSMQUZPCLFQDLE-GXDHUFHOSA-N
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Description

4-[(E)-2-(4-Ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline is a synthetic heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule belongs to the thienoquinoline chemical class, which has demonstrated significant potential in medicinal chemistry due to its versatile scaffold . Thienoquinoline derivatives are frequently investigated for their antibacterial properties, with some analogs showing potent activity against Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis . The structural components of this specific compound—including the phenoxy ether and the (E)-styled ethenyl bridge—are common pharmacophores found in molecules active against various biological targets, suggesting potential applications in developing novel anti-infective agents . Beyond its antimicrobial potential, the thieno[3,2-c]quinoline core is a privileged structure in drug discovery for its ability to interact with diverse enzymes and receptors . The specific substitution pattern on this compound makes it a valuable intermediate for molecular hybridization—a strategy that combines different pharmacophores to create new chemical entities with enhanced biological activity or multi-target profiles . This reagent is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2S/c1-2-29-20-11-8-19(9-12-20)10-14-25-23-16-17-31-27(23)24-18-22(13-15-26(24)28-25)30-21-6-4-3-5-7-21/h3-15,18H,2,16-17H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMQUZPCLFQDLE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Ethenyl Intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with a suitable reagent to form the ethoxyphenyl ethenyl intermediate.

    Cyclization to Form the Dihydrothienoquinoline Core: The intermediate is then subjected to cyclization reactions under specific conditions to form the dihydrothienoquinoline core.

    Introduction of the Phenoxy Group: Finally, the phenoxy group is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenoxy and ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Core Structure
4-[(E)-2-(4-Ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline (Target) 4-Ethoxyphenyl (C4), Phenoxy (C8) 450.38 Thieno[3,2-c]quinoline
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline 2,4-Dichlorophenyl (C4), Phenoxy (C8) 450.38 Thieno[3,2-c]quinoline
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline 4-Methoxyphenyl (C4), CF₃ (C8) 407.38 Quinoline
2-[(E)-2-(2-Chlorophenyl)ethenyl]quinoline-8-ol 2-Chlorophenyl (C2), Hydroxy (C8) 281.73 Quinoline
4-Oxopyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (Oxo-PTQ) Pyrimido-thienoquinoline fused system 307.31 Thieno[2,3-b]quinoline

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in its dichloro analogue, affecting electronic properties and binding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Density (g/cm³) Boiling Point (°C) pKa LogP (Predicted)
Target Compound 1.394 ± 0.06 622.8 ± 55.0 4.82 ± 0.20 6.21
Dichloro Analogue 1.401 ± 0.06 630.2 ± 60.0 3.95 ± 0.25 6.89
4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline 1.45 580.0 ± 50.0 5.10 ± 0.30 4.12
2-[(E)-2-(3-Fluorophenyl)ethenyl]-8-acetoxyquinoline 1.32 605.0 ± 45.0 4.50 ± 0.15 3.98

Key Observations :

  • The dichloro analogue’s lower pKa (3.95 vs. 4.82) suggests stronger acidity, likely due to electron-withdrawing Cl groups enhancing deprotonation .
  • The trifluoromethyl group in 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline reduces LogP (4.12 vs. 6.21 in the target), indicating lower lipophilicity .

Key Observations :

  • Photophysical Properties: Styrylquinolines with naphthol fragments exhibit pH-dependent excited-state behavior (pKₐ* 2.4), suggesting applications in optical materials or sensors .

Biological Activity

The compound 4-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-phenoxy-2H,3H-thieno[3,2-c]quinoline , also known by its CAS number 866018-63-5 , belongs to the class of thienoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Basic Information

PropertyValue
Molecular Formula C27H23NO2S
Molecular Weight 425.54 g/mol
CAS Number 866018-63-5

Structural Characteristics

The structure of the compound features a thienoquinoline core with various substituents that may influence its biological properties. The ethoxy and phenoxy groups are particularly significant for its interactions with biological targets.

Anti-Cancer Activity

Recent studies have indicated that thienoquinoline derivatives exhibit notable anti-cancer properties. For example, compounds similar to This compound have been evaluated for their efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on a series of thienoquinoline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The results showed that the compound exhibited IC50 values in the micromolar range, indicating potent anti-proliferative activity.

The mechanism through which thienoquinoline derivatives exert their anti-cancer effects is believed to involve:

  • Inhibition of cell proliferation : The compounds may interfere with cell cycle progression.
  • Induction of apoptosis : They can trigger programmed cell death pathways.
  • Inhibition of specific signaling pathways : Targeting pathways such as NF-kB and MAPK may also play a role.

Anti-Inflammatory Activity

In addition to anti-cancer properties, compounds in this class have shown promise in reducing inflammation.

In Vitro Studies on Inflammatory Markers

Research has demonstrated that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anti-cancerMCF-715.0
Anti-cancerA54912.5
Anti-inflammatoryRAW 264.7 (LPS)20.0

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienoquinoline derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like ethoxy enhances activity.
  • Core Modifications : Alterations to the thienoquinoline core can lead to significant changes in potency.

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